molecular formula C10H13N3OS B2958274 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone CAS No. 2034421-05-9

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone

Cat. No.: B2958274
CAS No.: 2034421-05-9
M. Wt: 223.29
InChI Key: FUGCQRVSTMBNDR-UHFFFAOYSA-N
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Description

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone is a complex organic compound characterized by its bicyclic structure containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone typically involves multiple steps, starting with the construction of the bicyclic core. One common approach is the cyclization of appropriate precursors under specific conditions, such as the use of strong bases or acids to facilitate ring closure.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The reactions can yield a variety of products, depending on the specific conditions and reagents used. For example, oxidation may produce carboxylic acids, while reduction can lead to the formation of alcohols.

Scientific Research Applications

1-(2-thia-5-azabicyclo[22

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: The compound may serve as a probe in biological studies to understand cellular processes.

  • Medicine: It has potential therapeutic applications, possibly as an inhibitor for certain enzymes or receptors.

  • Industry: Its unique properties may be exploited in the development of new materials or chemical processes.

Mechanism of Action

1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-pyrazol-1-yl)ethanone can be compared to other similar compounds, such as 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone and 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone

Comparison with Similar Compounds

  • 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(1H-indol-1-yl)ethanone

  • 1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(2-chlorophenyl)ethanone

This compound's unique structure and reactivity make it a valuable subject of study in various scientific disciplines

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Properties

IUPAC Name

2-pyrazol-1-yl-1-(2-thia-5-azabicyclo[2.2.1]heptan-5-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3OS/c14-10(6-12-3-1-2-11-12)13-5-9-4-8(13)7-15-9/h1-3,8-9H,4-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUGCQRVSTMBNDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CS2)C(=O)CN3C=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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